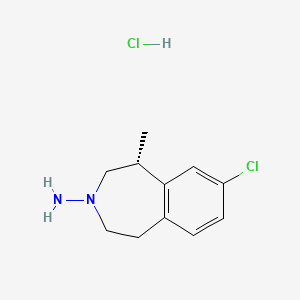

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride

Description

“(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride” (CAS: 856681-05-5) is a chiral benzazepine derivative with the molecular formula C₁₁H₁₄ClN·HCl. It is commonly recognized by its synonym Lorcaserin hydrochloride hemihydrate, a selective serotonin 2C (5-HT₂C) receptor agonist approved for chronic weight management in obese or overweight patients . The compound exists as a white or off-white crystalline powder and is characterized by its tetrahydrobenzazepine core substituted with a chlorine atom at position 8 and a methyl group at position 1 in the (R)-configuration. Its mechanism involves appetite suppression via central nervous system modulation, distinguishing it from structurally related benzazepines with divergent therapeutic targets .

Properties

Molecular Formula |

C11H16Cl2N2 |

|---|---|

Molecular Weight |

247.16 g/mol |

IUPAC Name |

(5R)-7-chloro-5-methyl-1,2,4,5-tetrahydro-3-benzazepin-3-amine;hydrochloride |

InChI |

InChI=1S/C11H15ClN2.ClH/c1-8-7-14(13)5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8H,4-5,7,13H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

QXLNBZSDBNBNFZ-QRPNPIFTSA-N |

Isomeric SMILES |

C[C@H]1CN(CCC2=C1C=C(C=C2)Cl)N.Cl |

Canonical SMILES |

CC1CN(CCC2=C1C=C(C=C2)Cl)N.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction

- The backbone is synthesized by reacting [2-(4-chlorophenyl)-ethyl]-(2-chloropropyl)-ammonium chloride with aluminum chloride (AlCl₃) at elevated temperatures (approximately 125–130 °C). This Friedel-Crafts type cyclization forms the tetrahydrobenzazepine ring system with a chlorine substituent at the 8-position and a methyl group at the 1-position.

Purification

- The crude product is purified by solvent extraction and distillation to remove impurities and residual solvents. The purified free base typically contains 35–40% of the desired (R)-enantiomer before resolution.

Enantiomeric Resolution and Purification

Formation of L-(+)-Tartaric Acid Salt

The free base is converted into its L-(+)-tartaric acid salt to facilitate enantiomeric enrichment. This salt formation is conducted by dissolving the free base in acetone and water at 45–60 °C, followed by cooling to 5–10 °C to precipitate the salt.

The precipitated salt shows an enantiomeric excess (ee) of approximately 98% or greater, indicating high chiral purity.

Crystallization of Hydrochloride Hemihydrate

The (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride hemihydrate is prepared by treating the anhydrous hydrochloride with a mixture of isopropanol, water, and cyclohexane under nitrogen atmosphere. The mixture is heated to 60 °C and then cooled gradually to induce crystallization.

The suspension is further cooled to 0–5 °C and stirred to complete crystallization. The solid is filtered, washed with cyclohexane, and dried under reduced pressure at 35–45 °C to yield a colorless crystalline product with a yield of approximately 95%.

Alternative Synthetic Method: Reduction of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one

An alternative route involves the reduction of the corresponding ketone (8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one) using borane-tetrahydrofuran (BH₃-THF) complex in the presence of boron trifluoride etherate (BF₃·OEt₂). This reaction is performed under nitrogen at room temperature with vigorous stirring.

After the reaction, the mixture is quenched with methanol and hydrochloric acid, followed by solvent removal under reduced pressure to yield the hydrochloride salt of the target amine with a yield of about 70%.

Crystalline Forms and Physical Characterization

Multiple crystalline forms of (R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride have been identified, including hemihydrate Form I and Form III, each with distinct powder X-ray diffraction patterns and thermal properties.

The hemihydrate crystalline form is typically preferred for pharmaceutical applications due to its stability and reproducibility in manufacturing.

Summary Table of Preparation Methods

Research Discoveries and Notes

The use of aluminum chloride in the cyclization step is crucial for the formation of the benzazepine ring with high regioselectivity.

The careful control of water content during crystallization and solvent composition affects the purity and crystalline form of the hydrochloride salt, impacting its pharmaceutical properties.

The borane reduction method offers a straightforward synthetic alternative to access the amine hydrochloride directly from the ketone intermediate, which may be advantageous in process optimization.

Advanced characterization techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS) have been employed to study the crystalline forms and their stability profiles.

This comprehensive overview synthesizes data from patent literature and peer-reviewed research to provide a detailed, authoritative guide on the preparation of this compound. The methods highlighted ensure high enantiomeric purity and well-defined crystalline forms essential for pharmaceutical development.

Chemical Reactions Analysis

Key Reaction Steps:

-

Friedel-Crafts Cyclization

-

Enantiomeric Resolution

-

Final Purification

Cyclization

Enantioselective Hydrogenation

Recent advances employ iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates to synthesize chiral 3-benzazepines :

Pharmacologically Relevant Reactions

The compound interacts with serotonin receptors via:

-

Agonist Binding :

-

Metabolic Pathways :

Stability and Degradation

| Condition | Observation |

|---|---|

| Aqueous solution (pH 1–6) | Stable for >24 hours at 25°C |

| High humidity (80% RH) | Forms hemihydrate crystals |

| Thermal stress (100°C) | Degrades via dechlorination and ring oxidation |

Industrial-Scale Optimization

-

Solvent Selection : Ethyl acetate with 0.6% water minimizes byproducts during extraction .

-

Crystallization : Isopropanol/cyclohexane yields >99.9% purity for the hydrochloride hemihydrate .

This compound’s synthetic and functional reactivity underscores its role as a selective serotonin agonist, with optimized reactions enabling its clinical application in obesity treatment .

Scientific Research Applications

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including its role as a potential drug candidate for various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its pharmacological and chemical profile, a comparative analysis with analogous benzazepine derivatives is provided below:

Table 1: Structural and Pharmacological Comparison of Benzazepine Derivatives

Key Findings from Comparative Analysis

Structural Determinants of Activity :

- The 8-chloro and 1-methyl substituents in the target compound are critical for 5-HT₂C receptor selectivity, whereas Benazepril ’s carboxyethyl and phenylpropyl groups enable angiotensin-converting enzyme (ACE) inhibition .

- The absence of a chlorine substituent in “(R)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine” correlates with its undefined pharmacological activity, highlighting the role of halogenation in target engagement .

Therapeutic Specificity: Lorcaserin’s weight-loss efficacy contrasts with Benazepril’s cardiovascular applications, demonstrating how minor structural alterations redirect therapeutic outcomes .

Polymorphic Variants :

- Polymorphs of the parent benzazepine structure (e.g., those disclosed in patent literature) may offer enhanced solubility or stability, a consideration absent in Benazepril ’s development .

Safety and Tolerability :

- Lorcaserin’s risk of serotonin-related adverse effects (e.g., valvulopathy) contrasts with Benazepril ’s angioedema risks, underscoring receptor-specific toxicity profiles .

Biological Activity

(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride, commonly known as Lorcaserin, is a selective serotonin 5-HT2C receptor agonist. It has been primarily investigated for its potential in treating obesity and related metabolic disorders. This article explores its biological activity, pharmacological properties, and relevant research findings.

Lorcaserin is characterized by its unique chemical structure:

- Molecular Formula : C11H14ClN·HCl

- Molecular Weight : 232.15 g/mol

- CAS Number : 846589-98-8

Lorcaserin functions as a selective agonist for the 5-HT2C receptor, which is implicated in appetite regulation. By activating this receptor, Lorcaserin promotes the activation of proopiomelanocortin (POMC) neurons in the hypothalamus, leading to reduced food intake and weight loss .

In Vitro Studies

In vitro studies have demonstrated Lorcaserin's high affinity for the 5-HT2C receptor with a pEC50 value of 8.1. Comparatively, its affinity for 5-HT2A and 5-HT2B receptors is lower (pEC50 values of 6.8 and 6.1, respectively) . This selectivity is crucial for minimizing side effects associated with non-selective serotonin agonists.

In Vivo Studies

Lorcaserin has shown significant efficacy in various animal models:

- Weight Management : In a rat model of obesity, Lorcaserin administration resulted in an ED50 of 18 mg/kg for reducing food intake after six hours .

- Pharmacokinetics : The compound exhibits a half-life of approximately 3.7 hours with an oral bioavailability of about 86% .

Clinical Applications

Lorcaserin was approved by the FDA for weight management in adults with obesity or overweight conditions accompanied by weight-related comorbidities. Clinical trials have reported that Lorcaserin can lead to significant weight loss compared to placebo groups over extended periods .

Efficacy in Obesity Treatment

A pivotal study published in The New England Journal of Medicine highlighted that patients treated with Lorcaserin lost an average of 5.8% of their body weight over one year compared to 2.2% in the placebo group . The study also noted improvements in metabolic parameters such as blood glucose levels and lipid profiles.

Safety and Side Effects

While generally well-tolerated, some adverse effects associated with Lorcaserin include headaches, dizziness, and fatigue. The risk of serotonin syndrome is also a concern when combined with other serotonergic agents .

Summary Table: Key Findings

| Parameter | Value |

|---|---|

| Molecular Formula | C11H14ClN·HCl |

| Selectivity (pEC50 values) | 5-HT2C: 8.1; 5-HT2A: 6.8; 5-HT2B: 6.1 |

| ED50 (food intake reduction) | 18 mg/kg |

| Half-life | 3.7 hours |

| Oral Bioavailability | 86% |

| Average Weight Loss | 5.8% (clinical trial) |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and enantiomeric purity of (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepin-3-amine hydrochloride?

- Methodological Answer : Begin with asymmetric synthesis using chiral catalysts (e.g., Evans auxiliaries or enzymatic resolution) to enhance enantiomeric purity. Monitor reaction intermediates via chiral HPLC (e.g., using a Chiralpak® column) to validate stereochemical fidelity . Post-synthesis, employ recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) to isolate high-purity crystalline forms. Validate purity (>98%) using quantitative NMR and LC-MS .

Q. How should analytical methods be validated for detecting impurities in this compound?

- Methodological Answer : Use reversed-phase HPLC with a C18 column and UV detection (λ = 220–260 nm) to separate impurities. System suitability tests must include resolution of structurally related benzazepine analogs (e.g., midazolam derivatives) and degradation products . Quantify impurities via external calibration curves, adhering to ICH Q3A/B guidelines, with acceptance criteria of ≤0.5% for individual impurities and ≤2.0% total impurities .

Q. What spectroscopic techniques are critical for structural elucidation and polymorph identification?

- Methodological Answer : Combine single-crystal X-ray diffraction (SCXRD) to resolve the absolute (1R) configuration and polymorphic lattice arrangements. Complement with solid-state NMR (¹³C CP/MAS) to distinguish polymorphs by carbon-environment shifts . FT-IR can confirm hydrogen bonding patterns in crystalline forms, particularly for amine hydrochloride salts .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data linked to polymorphic forms?

- Methodological Answer : Design a comparative study evaluating the solubility, bioavailability, and receptor-binding affinity of each polymorph. Use dynamic vapor sorption (DVS) to assess hygroscopicity, which may alter dissolution rates in physiological media. Cross-validate in vitro assays (e.g., radioligand binding) with in vivo pharmacokinetic studies in rodent models to correlate polymorph-specific bioavailability with efficacy .

Q. What experimental frameworks are suitable for studying environmental degradation pathways of this compound?

- Methodological Answer : Conduct abiotic degradation studies under controlled photolysis (UV light) and hydrolysis (pH 3–9) conditions. Quantify degradation products via high-resolution LC-QTOF-MS and predict ecotoxicity using computational models (e.g., ECOSAR). For biotic degradation, use OECD 301B ready biodegradability tests with activated sludge inoculum. Monitor metabolite profiles over 28 days .

Q. How can mechanistic studies elucidate the compound’s interaction with CNS targets?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model binding to dopamine D1/D2 receptors. Validate with functional assays (cAMP accumulation or calcium flux) in transfected HEK293 cells. Use site-directed mutagenesis to identify critical amino acid residues in the binding pocket. Cross-reference with in vivo microdialysis data to assess neurotransmitter modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.